Tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate
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Overview
Description
RY024 is a synthetic organic compound known for its role as a behavioral alcohol antagonist. It has a complex structure, with the IUPAC name tert-butyl 12-ethynyl-8-methyl-9-oxo-2,4,8-triazatricyclo[8.4.0.02,6]tetradeca-1(14),3,5,10,12-pentaene-5-carboxylate
Preparation Methods
The synthesis of RY024 involves multiple steps, starting with the preparation of the core triazatricyclo structure. The reaction conditions typically include the use of tert-butyl esters and ethynyl groups under controlled temperatures and pressures. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
RY024 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
RY024 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: RY024 is used in research to understand the interactions between synthetic compounds and biological systems.
Industry: RY024 can be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
RY024 exerts its effects by interacting with the GABA receptor, specifically the alpha-5 subunit. It acts as an inverse agonist, meaning it binds to the receptor and induces the opposite effect of a typical agonist. This interaction modulates the neurobehavioral effects of ethanol, reducing its reinforcing, motor-impairing, and sedative effects .
Comparison with Similar Compounds
RY024 is unique in its high affinity and selectivity for the alpha-5 subunit of the GABA receptor. Similar compounds include other benzodiazepine inverse agonists, such as:
Flumazenil: A benzodiazepine antagonist with a broader range of receptor targets.
L-655,708: Another selective inverse agonist for the alpha-5 subunit, but with different pharmacokinetic properties.
RY024 stands out due to its specific interaction with the alpha-5 subunit, making it a valuable tool for studying the role of this receptor in alcohol-related behaviors .
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
tert-butyl 8-ethynyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C19H19N3O3/c1-6-12-7-8-14-13(9-12)17(23)21(5)10-15-16(20-11-22(14)15)18(24)25-19(2,3)4/h1,7-9,11H,10H2,2-5H3 |
InChI Key |
YTUMMZANIYQNOM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)C#C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)C#C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RY 024 RY024 tert-butyl 8-ehtynyl-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-alpha)(1,4)benzodiazepine-3-carboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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